molecular formula C19H18Cl2N4O2S2 B2918968 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215319-61-1

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2918968
CAS No.: 1215319-61-1
M. Wt: 469.4
InChI Key: FHOYMYXYEXEGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring:

  • A thiophene-2-carboxamide core substituted with a 5-chloro group.
  • A 4-methoxybenzo[d]thiazol-2-yl moiety attached to the carboxamide nitrogen.
  • A 3-(1H-imidazol-1-yl)propyl chain linked to the second nitrogen of the carboxamide.
  • A hydrochloride salt formulation, enhancing solubility for pharmacological applications.

Synthetic routes for analogous compounds (e.g., thiophene derivatives) often involve halogenation steps (e.g., N-chlorosuccinimide for chloro substitution) and base-mediated cyclization, as seen in .

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2.ClH/c1-26-13-4-2-5-14-17(13)22-19(28-14)24(10-3-9-23-11-8-21-12-23)18(25)15-6-7-16(20)27-15;/h2,4-8,11-12H,3,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOYMYXYEXEGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18ClN3O3S
  • Molecular Weight : 343.83 g/mol
  • CAS Number : 873579-54-5

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including:

  • Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related imidazole derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to increased caspase activation and cell cycle arrest in the G2/M phase .
  • Targeting Specific Receptors : The imidazole moiety is known to interact with specific receptors involved in cancer progression, enhancing the compound's efficacy against tumor cells.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including HCT-15, HT29, HeLa, and MDA-MB-468. IC50 values were reported between 80–200 nM for these lines, indicating potent activity .
Cell LineIC50 (nM)
HCT-1580
HT29100
HeLa200
MDA-MB-468150

Other Biological Activities

In addition to anticancer effects, research highlights other potential activities:

Recent Research Highlights

  • A study published in Pharmaceutical Research reviewed various imidazole derivatives and their anticancer activities, emphasizing the importance of substituent placement on biological efficacy .
  • Another investigation focused on the synthesis and evaluation of benzimidazole derivatives as potential tubulin inhibitors, providing insights into structure-activity relationships that could be applicable to our compound .

In Vivo Studies

While most data are derived from in vitro experiments, future studies should focus on in vivo models to assess pharmacokinetics and therapeutic efficacy comprehensively.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name / Structure Core Heterocycle(s) Substituents/Functional Groups Salt Form Reference
Target Compound Thiophene, Benzo[d]thiazole, Imidazole 5-Cl, 4-OCH₃, 3-(imidazolyl)propyl Hydrochloride Synthesized
2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole () Thiophene, Imidazo-triazole None (base structure) None
5-Pyridyl-4-phenyl-4H-1,2,4-triazole-3-thiol () Triazole, Pyridine Phenyl, thiol None
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () Benzoimidazole 3,4-di-OCH₃, 4-OCH₃-phenyl, propyl None
Thiazol-5-ylmethyl carbamates () Thiazole, Carbamate Varying alkyl/aryl groups Variable
Key Observations:

In contrast, ’s triazole-thiol derivatives prioritize pyridine-triazole interactions , while ’s benzoimidazole carboxamide lacks sulfur in its core . Benzothiazole (target) vs. Benzoimidazole (): The replacement of sulfur (thiazole) with NH (imidazole) alters electronic properties and hydrogen-bonding capacity .

Substituent Effects: The 4-methoxy group on the benzothiazole (target) enhances lipophilicity compared to unsubstituted analogs (e.g., ’s imidazo-triazole). Chloro substitution at the thiophene’s 5-position (target) may improve metabolic stability relative to non-halogenated analogs .

Salt Form and Solubility :

  • The hydrochloride salt of the target compound contrasts with neutral forms in –3, suggesting optimized aqueous solubility for in vivo applications.

Key Observations:
  • Halogenation : employs NCS for chloro incorporation, a critical step shared with the target compound’s synthesis .
  • Cyclization Efficiency : achieves high yields (88–95%) via base-mediated cyclization, whereas the target’s multi-step synthesis may face yield challenges due to its complexity.
  • Purification: Recrystallization (e.g., methanol in ) is common, but the target’s hydrochloride salt may require ion-exchange chromatography.

Functional Group Impact on Bioactivity (Inferred)

While biological data are absent in the evidence, structural insights suggest:

  • Thiophene vs. Thiadiazole () : Thiophene’s aromaticity may favor π-π stacking in target receptors, whereas thiadiazole’s polarity could alter membrane permeability .
  • Carboxamide vs.

Q & A

Q. What are the critical synthetic steps for preparing N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride?

  • Methodological Answer : The synthesis involves three key steps:

Formation of the 4-methoxybenzo[d]thiazol-2-yl moiety : Cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C to generate the benzothiazole ring .

Imidazole-propyl chain introduction : Reacting 1H-imidazole with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-propyl intermediate, followed by coupling to the benzothiazole .

Thiophene-2-carboxamide coupling : Using a carbodiimide-mediated amidation to attach the 5-chlorothiophene-2-carboxamide group, followed by HCl salt formation .
Characterization at each step requires IR and NMR (¹H/¹³C) to confirm intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be prioritized?

  • Methodological Answer :
  • ¹H NMR : Focus on the imidazole proton (δ 7.5–8.5 ppm), methoxy group (δ ~3.8 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Identify the carbonyl carbons (amide at ~165–170 ppm, thiophene at ~140 ppm) and benzothiazole carbons .
  • IR : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns of the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing the hydrochloride salt versus the free base form?

  • Methodological Answer :
  • Solubility differences : Use deuterated DMSO (DMSO-d₆) for the free base and D₂O for the salt to avoid signal broadening .
  • Ion-pair effects : Compare chemical shifts of the imidazole protons; protonation in the salt form deshields adjacent protons, shifting signals downfield by ~0.5 ppm .
  • Differential scanning calorimetry (DSC) : Confirm salt formation by observing distinct melting points vs. the free base .

Q. What strategies optimize the cyclization step for the 4-methoxybenzo[d]thiazol-2-yl moiety to minimize byproducts?

  • Methodological Answer :
  • Solvent selection : Use anhydrous acetonitrile or DMF to enhance cyclization efficiency and reduce hydrolysis .
  • Catalyst system : Introduce iodine (I₂) and triethylamine (Et₃N) to promote sulfur elimination and stabilize intermediates .
  • Temperature control : Reflux conditions (80–100°C) with rapid stirring to ensure complete cyclization within 1–3 minutes .

Q. How can low yields in the final imidazole-thiophene coupling step be addressed?

  • Methodological Answer :
  • Base optimization : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF or DMSO) to deprotonate the imidazole nitrogen .
  • Coupling agents : Test carbodiimides (EDC/HCl) with additives like HOBt to reduce racemization .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track intermediate consumption .

Q. What computational methods predict the reactivity of the thiophene-2-carboxamide group in further functionalization?

  • Methodological Answer :
  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the thiophene ring .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys can propose feasible routes for introducing substituents (e.g., halogenation at C-5) .
  • Molecular docking : Simulate interactions with biological targets to prioritize functional groups for derivatization .

Data Contradiction and Optimization

Q. How should researchers analyze discrepancies in biological activity data between in vitro and in silico models for this compound?

  • Methodological Answer :
  • Assay validation : Ensure consistent buffer pH (e.g., pH 7.4 vs. physiological conditions) to account for imidazole protonation state changes .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Free-energy perturbation (FEP) : Refine docking models by incorporating solvation effects and salt-form stability .

Experimental Design

Q. What factorial design parameters are critical for scaling up the synthesis of this compound?

  • Methodological Answer :
  • DOE variables : Optimize temperature, solvent volume, and catalyst loading using a central composite design (CCD) .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce reaction time (e.g., Omura-Sharma-Swern oxidation principles) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.